molecular formula C5H6O3 B1296813 4,5-Dihydrofuran-3-carboxylic acid CAS No. 98021-62-6

4,5-Dihydrofuran-3-carboxylic acid

Cat. No. B1296813
CAS RN: 98021-62-6
M. Wt: 114.1 g/mol
InChI Key: XKWMSKXDFJSKJO-UHFFFAOYSA-N
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Description

4,5-Dihydrofuran-3-carboxylic acid is a chemical compound with the CAS Number: 98021-62-6. It has a linear formula of C5H6O3 . The molecular weight of this compound is 114.1 .


Molecular Structure Analysis

The InChI code for 4,5-Dihydrofuran-3-carboxylic acid is 1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7) . The Canonical SMILES is C1COC=C1C(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dihydrofuran-3-carboxylic acid include a molecular weight of 114.10 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has a topological polar surface area of 46.5 Ų .

Scientific Research Applications

Reductive Conversion of Biomass-Derived Furancarboxylic Acids

  • Scientific Field : Biomass Conversions
  • Summary of Application : Furancarboxylic acids, such as 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA), are produced from furfural and 5-hydroxymethylfurfural, which are important platform chemicals in biomass conversions .
  • Methods of Application : The furan ring is hydrogenated to tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) over Pd catalysts. Hydrogenolysis of one C–O bond in the furan ring produces 5-hydroxyvaleric acid (5-HVA) and 2-hydroxyadipic acid .
  • Results or Outcomes : These reactions proceed over Pt catalysts with good yields (~70%) at optimized conditions .

Synthesis of Polysubstituted Furan-3(4)-Carboxylates

  • Scientific Field : Organic Chemistry
  • Summary of Application : Furan-3(4)-carboxylates, which have significant biologically active properties, attract significant attention .
  • Methods of Application : Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction .
  • Results or Outcomes : Various functional groups in the molecules of these compounds make them promising for the construction of polynuclear heterocyclic structures .

Furan Platform Chemicals Beyond Fuels and Plastics

  • Scientific Field : Green Chemistry
  • Summary of Application : This research discusses the switch from traditional resources such as crude oil to biomass. It focuses on the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
  • Methods of Application : The article discusses the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .
  • Results or Outcomes : The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers

  • Scientific Field : Organic Synthesis, Nanotechnology, Polymers
  • Summary of Application : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .
  • Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
  • Results or Outcomes : In nanotechnology, the use of acid carboxylic as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructure, in the area of polymer carboxylic acids present applications such monomers, additives, catalysts, etc .

Primary Furan Platform Chemicals

  • Scientific Field : Green Chemistry
  • Summary of Application : This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural). It also discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
  • Methods of Application : The article looks at the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .
  • Results or Outcomes : The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Obtaining of Small Molecules, Macromolecules, Synthetic or Natural Polymers

  • Scientific Field : Organic Synthesis, Nanotechnology, Polymers
  • Summary of Application : Carboxylic acids are used in different areas such as organic synthesis, nanotechnology, and polymers. The application of carboxylic acids in these areas includes obtaining small molecules, macromolecules, synthetic or natural polymers .
  • Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
  • Results or Outcomes : In nanotechnology, the use of carboxylic acids as surface modifiers promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructure. In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Safety And Hazards

The safety information for 4,5-Dihydrofuran-3-carboxylic acid includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements of H319 . Precautionary statements include P305, P338, and P351 .

properties

IUPAC Name

2,3-dihydrofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWMSKXDFJSKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341711
Record name 4,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydrofuran-3-carboxylic acid

CAS RN

98021-62-6
Record name 4,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydrofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
51
Citations
DV Ivanov, NM Igidov, AE Rubtsov - Russian Journal of Organic …, 2016 - Springer
Recyclization of 5-arylfuran-2,3-diones under the action of ethyl cyanoacetate or of malonic acid dinitrile resulting in the corresponding esters or nitriles of 2-amino-5-(2-aryl-2-…
Number of citations: 6 link.springer.com
MV Dmitriev, DV Ivanov, NM Igidov… - Russian Journal of …, 2018 - Springer
The previously unknown mono- and dibromo derivatives of 2-amino-5-(2-aryl-2-oxo-ethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acids were synthesized. Antinociceptive and …
Number of citations: 2 link.springer.com
DV Ivanov, NM Igidov, SN Shurov, MV Dmitriev… - Russian Journal of …, 2018 - Springer
Ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates and 2-amino- 5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carbonitriles reacted with …
Number of citations: 3 link.springer.com
DV Ivanov, NM Igidov, SN Shurov… - Advances in synthesis and …, 2017 - elibrary.ru
Nitriles and ethyl ethers of 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1Н-4, 5-dihydrofuran-3-carboxylic (I)[1] have been synthesized before have several reactivity centers are of organic …
Number of citations: 0 elibrary.ru
E Taskinen - Journal of Physical Organic Chemistry, 2007 - Wiley Online Library
Recently recorded 17 O NMR spectra of compounds studied in a previous work (Taskinen E. Acta Chem. Scand. 1985; B39: 489–494) dealing with the thermodynamics of isomerization …
Number of citations: 1 onlinelibrary.wiley.com
S Yamaguchi, Y Sugioka, Y Kitagawa… - Bulletin of the …, 1997 - journal.csj.jp
An intramolecular anhydride formation in 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylic acid caused a new ring expansion to give 4,7-dihydro-6-methyloxepin-2,3-dicarboxylic …
Number of citations: 4 www.journal.csj.jp
A Cherkezov, NP Kobzar, DA Alferova, VD Yaremenko - 2018 - dspace.nuph.edu.ua
Materials and methods. The study uses various methods of organic chemistry. The starting materials are substituted 2-aminofurans Page 1 9 Materials and methods. The study uses …
Number of citations: 0 dspace.nuph.edu.ua
L Xu, W Li, Y Diao, H Sun, H Li, L Zhu, H Zhou, Z Zhao - Molecules, 2018 - mdpi.com
The inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) potentially represents a new treatment option for malaria, as P. falciparum relies entirely on a de …
Number of citations: 10 www.mdpi.com
SP Rajendran, P Shanmugam - Organic mass spectrometry, 1992 - Wiley Online Library
Fragmentation patterns resulting from electron impact ionization of 3‐(2′‐hydroxyethyl)quinolin‐2(1H)‐one, three of its monosubstituted derivatives and four of its disubstituted …
Number of citations: 1 onlinelibrary.wiley.com
T Irie, T Asami, A Sawa, Y Uno, M Hanada… - European Journal of …, 2017 - Elsevier
Cdc7 is a serine-threonine kinase and plays a conserved and important role in DNA replication, and it has been recognized as a potential anticancer target. Herein, we report the design…
Number of citations: 23 www.sciencedirect.com

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